4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid
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Overview
Description
4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid: is a synthetic organic compound with the molecular formula C11H11N7O2. It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring through an azo group. This compound is known for its vibrant color and is often used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid typically involves the diazotization of 2,4,6-triaminopyrimidine followed by coupling with benzoic acid. The reaction conditions generally include:
Diazotization: 2,4,6-Triaminopyrimidine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The azo group in the compound can be reduced to form the corresponding amine using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions.
Biology:
- Utilized in staining techniques for microscopy to visualize cellular components.
- Acts as a probe in biochemical assays to study enzyme activities.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its anti-cancer properties in preclinical studies.
Industry:
- Used in the manufacturing of colored polymers and plastics.
- Applied in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with biological molecules through the azo group. The compound can form stable complexes with proteins and nucleic acids, affecting their structure and function. The molecular targets include enzymes and receptors, where the compound can inhibit or activate their activities. The pathways involved often include oxidative stress and signal transduction mechanisms.
Comparison with Similar Compounds
- 4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid sodium salt
- 4-((2,4,6-Triamino-5-pyrimidinyl)azo)benzoic acid methyl ester
- 2,4,6-Triamino-5-((4-carboxyphenyl)azo)pyrimidine
Comparison:
- Uniqueness: this compound is unique due to its specific azo linkage and the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
- Similarities: Similar compounds share the azo linkage and pyrimidine ring but differ in the substituents on the benzoic acid moiety, affecting their solubility, stability, and reactivity.
Properties
CAS No. |
2878-04-8 |
---|---|
Molecular Formula |
C11H11N7O2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H11N7O2/c12-8-7(9(13)16-11(14)15-8)18-17-6-3-1-5(2-4-6)10(19)20/h1-4H,(H,19,20)(H6,12,13,14,15,16) |
InChI Key |
KJXBXATYKAWGBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(N=C(N=C2N)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(N=C(N=C2N)N)N |
2878-04-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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